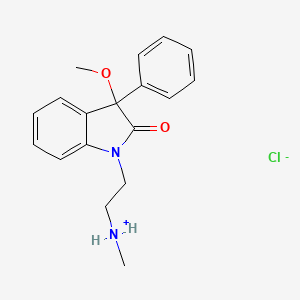
6'-Chloro-2-(ethyl(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is a complex organic compound with a unique structure that includes a chloro-substituted aniline, an oxoethyl group, and a phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 2-methylaniline to produce 2-chloro-6-methylaniline. This intermediate is then reacted with ethyl oxalyl chloride to form the oxoethyl derivative. The final step involves the reaction of this intermediate with phenoxyethyl chloride under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
特性
CAS番号 |
102489-57-6 |
|---|---|
分子式 |
C19H24Cl2N2O2 |
分子量 |
383.3 g/mol |
IUPAC名 |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c1-3-22(12-13-24-16-9-5-4-6-10-16)14-18(23)21-19-15(2)8-7-11-17(19)20;/h4-11H,3,12-14H2,1-2H3,(H,21,23);1H |
InChIキー |
UFYWFHCKNGPCHJ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)

![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)




